N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide
CAS No.: 294889-52-4
Cat. No.: VC2142398
Molecular Formula: C18H14N2O4
Molecular Weight: 322.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294889-52-4 |
|---|---|
| Molecular Formula | C18H14N2O4 |
| Molecular Weight | 322.3 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(3-formylindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H14N2O4/c21-10-12-8-20(15-4-2-1-3-14(12)15)9-18(22)19-13-5-6-16-17(7-13)24-11-23-16/h1-8,10H,9,11H2,(H,19,22) |
| Standard InChI Key | UNHDLLXYRPABOZ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O |
Introduction
Chemical Identification and Basic Properties
N-Benzo dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is an organic compound with several distinctive chemical identifiers. It belongs to the class of indole derivatives, which are widely studied for their diverse biological activities and pharmaceutical applications.
Chemical Identifiers
The compound is known by multiple identifiers and names in chemical databases and literature. The primary identification data is summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 294889-52-4 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(3-formylindol-1-yl)acetamide |
| Molecular Formula | C18H14N2O4 |
| Molecular Weight | 322.3 g/mol |
| PubChem Compound ID | 701694 |
| Standard InChIKey | UNHDLLXYRPABOZ-UHFFFAOYSA-N |
The compound is also known by synonyms including 1H-Indole-1-acetamide, N-1,3-benzodioxol-5-yl-3-formyl- and N-(benzo[d] dioxol-5-yl)-2-(3-formyl-1H-indol-1-yl)acetamide .
Structural Characteristics
Key Structural Components
The compound consists of several key structural elements that contribute to its chemical behavior and potential biological activity:
-
Benzodioxole moiety: A five-membered heterocyclic ring fused to a benzene ring
-
Indole core: A bicyclic structure containing a pyrrole ring fused to a benzene ring
-
Formyl group: An aldehyde functional group attached to the indole at position 3
-
Acetamide linker: Connects the two major structural components
These structural features make the compound potentially important for various chemical and biological applications, particularly in pharmaceutical research.
Physicochemical Properties
Understanding the physicochemical properties of N-Benzo dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is essential for predicting its behavior in biological systems and for developing methods for its synthesis, purification, and formulation.
Physical Properties
The compound exhibits the following physical properties, which have been determined through predictive modeling:
| Property | Value | Method |
|---|---|---|
| Physical State | Solid (presumed) | - |
| Boiling Point | 602.7±55.0 °C | Predicted |
| Density | 1.39±0.1 g/cm³ | Predicted |
| pKa | 13.20±0.20 | Predicted |
| Solubility in Water | 0.4 μg/mL | Measured/Predicted |
These properties indicate that N-Benzo dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is a relatively high-boiling, poorly water-soluble compound with moderate acidity .
| Supplier | Product Number | Quantity | Purity | Price (USD) |
|---|---|---|---|---|
| Matrix Scientific | 010360 | 1g | Not specified | $378 |
| AK Scientific | 9338AD | 1g | Not specified | $560 |
| American Custom Chemicals | CHM0131271 | 500mg | 95.00% | $768.08 |
| Chemenu | CM264529 | 1g | 95% | $336 |
| Crysdot | CD11152172 | 1g | 95+% | $356 |
This pricing information suggests that the compound is primarily intended for research purposes rather than industrial applications .
| Parameter | Classification |
|---|---|
| Hazard Code | Xi |
| Hazard Class | IRRITANT |
| Recommended Use | For research use only. Not for human or veterinary use. |
These classifications indicate that the compound may cause irritation upon contact with skin, eyes, or respiratory tract .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume